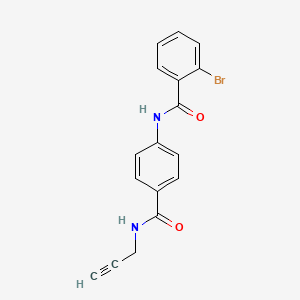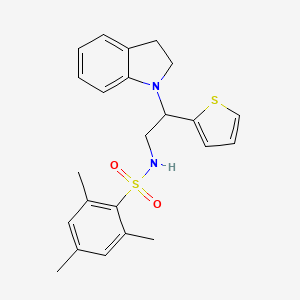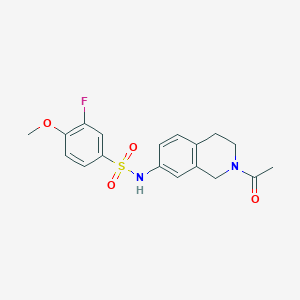
4-(2-Bromophenylcarbonylamino)-N-(2-propyne-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenylcarbonylamino)-N-(2-propyne-1-yl)benzamide is a useful research compound. Its molecular formula is C17H13BrN2O2 and its molecular weight is 357.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Enhanced Aminocarbonylations in Water
Aryl bromides can be rapidly converted into the corresponding secondary and tertiary benzamides in water, using Mo(CO)6 as the source of carbon monoxide. This process involves aminocarbonylations conducted under air after only 10 minutes of high-density microwave heating, showcasing an efficient method for synthesizing benzamide derivatives in an aqueous medium (Wu & Larhed, 2005).
Antimicrobial Agents Synthesis
The synthesis and antimicrobial evaluation of 2-phenylamino-thiazole derivatives as potential antimicrobial agents illustrate the broad applicability of benzamide compounds in developing new pharmaceuticals. Such studies emphasize the synthesis of derivatives with significant inhibitory effects against pathogenic strains, highlighting benzamides' potential in creating effective antimicrobial therapies (Bikobo et al., 2017).
Crystallographic and Spectroscopic Characterization
The detailed synthesis, crystallographic, and spectroscopic characterization of benzamide derivatives, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provide fundamental insights into the molecular structure and properties of such compounds. These studies are crucial for understanding the chemical behavior and potential applications of benzamides in various scientific domains (Saeed et al., 2010).
Synthesis of Herbicidal Derivatives
Research on the synthesis of deuterated versions of herbicidal compounds, including benzamide derivatives, demonstrates the significance of these compounds in agricultural sciences. Such studies not only contribute to the development of more effective herbicides but also to the understanding of metabolism and degradation pathways in plants (Yang & Lu, 2010).
Tyrosinase Inhibitors for Clinical Treatments
Benzamide derivatives have been explored for their inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. This research has potential implications for treatments of conditions related to pigmentation, demonstrating the therapeutic applications of benzamide compounds in dermatology (Kwong et al., 2017).
Mécanisme D'action
Target of Action
It is suggested that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target .
Mode of Action
The compound’s mode of action involves interactions with its targets that lead to changes in the biological system. It is suggested that the compound can undergo UV light-induced covalent modification of a biological target . This implies that the compound may bind to its target and induce changes in its structure or function.
Biochemical Pathways
The compound’s ability to undergo uv light-induced covalent modification suggests that it may affect pathways involving its target .
Result of Action
The compound’s ability to undergo uv light-induced covalent modification suggests that it may induce changes in the structure or function of its target .
Propriétés
IUPAC Name |
2-bromo-N-[4-(prop-2-ynylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18/h1,3-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWVLLFIDTOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2822464.png)



![Methyl 4-[7-chloro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2822470.png)
![9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2822473.png)
![3-methyl-7-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2822474.png)

![7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2822477.png)
![methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2822478.png)



![1-[(2,4-Difluorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2822485.png)
